Methyl 3-nonenoate
Overview
Description
Methyl (xi)-3-nonenoate is a fatty acid methyl ester.
Scientific Research Applications
Oxidation and Combustion Characteristics
Methyl 3-nonenoate has been studied for its oxidation and combustion characteristics, particularly in relation to biodiesel combustion. Fridlyand, Goldsborough, and Brezinsky (2015) investigated the high pressure and temperature oxidation of methyl trans-2-nonenoate and methyl trans-3-nonenoate. Their research revealed insights into the chemical kinetics of long esters and alkenes, which are crucial for understanding biodiesel combustion at engine-relevant conditions (Fridlyand, Goldsborough, & Brezinsky, 2015).
Atmospheric Chemistry
In atmospheric chemistry, this compound derivatives like methyl peroxy nitrate (CH3O2NO2) play a significant role. Nault et al. (2014) reported the first measurements of CH3O2NO2, highlighting its importance in photochemistry at low temperatures characteristic of the upper troposphere (Nault et al., 2014).
Safety Assessment in Fragrance Industry
The safety of methyl 2-nonenoate, closely related to this compound, was evaluated for its use in the fragrance industry. Api et al. (2019) assessed its genotoxicity, reproductive toxicity, and environmental safety, confirming its non-genotoxic nature and safety for use (Api et al., 2019).
Organic Synthesis
In the field of organic synthesis, the cyclization of this compound derivatives has been studied. Yamamoto et al. (1984) researched the palladium-catalyzed cyclization of methyl (R)-3-oxo-7-(methoxycarbonyloxy)-8-nonenoate, demonstrating complete retention of chirality, which is significant for the synthesis of complex organic molecules (Yamamoto et al., 1984).
Insect Attractants
Methyl (E)-6-Nonenoate, a variant of this compound, has been identified as an effective male attractant for the Mediterranean fruit fly. Ohinata et al. (1979) highlighted its potential as an alternative to conventional lures in pest control strategies (Ohinata et al., 1979).
Photocatalytic Applications
In the realm of environmental science, this compound derivatives have been used in studies involving photocatalytic degradation. Shaterian et al. (2014) synthesized LaMnO3 nanoparticles for the photocatalytic degradation of methyl orange, indicating the potential use of these compounds in wastewater treatment and environmental remediation (Shaterian et al., 2014).
Mechanism of Action
Target of Action
Methyl 3-Nonenoate is a type of fatty acid methyl ester It is known that fatty acid methyl esters can interact with various proteins and enzymes in the body, influencing their function .
Mode of Action
As a fatty acid methyl ester, it is likely that it interacts with its targets by binding to them, causing conformational changes that can affect the target’s function .
Biochemical Pathways
Fatty acid methyl esters, in general, can be involved in various biochemical pathways, including lipid metabolism and signal transduction .
Result of Action
It is known that fatty acid methyl esters can influence the function of various proteins and enzymes, which can have downstream effects on cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Methyl 3-nonenoate is a fatty acid methyl ester . Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group . They have the general structure RC(=O)OR’, where R=fatty aliphatic tail or organyl group and R’=methyl group
Cellular Effects
It is known to have a taste at 3-6ppm , suggesting it may interact with taste receptors on the cellular level
Molecular Mechanism
It is likely to exert its effects at the molecular level through interactions with various biomolecules due to its fatty acid methyl ester structure
Metabolic Pathways
This compound, as a fatty acid methyl ester, is likely involved in lipid metabolism
Properties
CAS No. |
13481-87-3 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl (Z)-non-3-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7- |
InChI Key |
MTDCXFZGUVZRSQ-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCC/C=C\CC(=O)OC |
SMILES |
CCCCCC=CCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC(=O)OC |
boiling_point |
90.00 °C. @ 18.00 mm Hg |
density |
0.880-0.900 (20°) |
13481-87-3 | |
physical_description |
Liquid clear, colourless liquid |
solubility |
insoluble in water |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper on Methyl 3-nonenoate?
A1: The research paper primarily focuses on evaluating the safety of this compound as a fragrance ingredient. [] It likely examines various toxicological data and exposure scenarios to determine its safety profile for its intended use in fragrances.
Q2: Does the paper provide information on the analytical methods used to characterize this compound?
A2: While the abstract doesn't specify the analytical methods used, it can be assumed that the research likely employed standard analytical techniques to characterize this compound. [] This might include techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, as well as other methods to determine purity and composition.
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